molecular formula C10H5BrF2N2O B5739022 (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone

(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone

Cat. No.: B5739022
M. Wt: 287.06 g/mol
InChI Key: IKZIUXMKGMKVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone typically involves the reaction of 4-bromo-1H-pyrazole with 3,5-difluorobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

(4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrazol-1-yl)(3,5-difluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluorophenyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(4-bromopyrazol-1-yl)-(3,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2O/c11-7-4-14-15(5-7)10(16)6-1-8(12)3-9(13)2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZIUXMKGMKVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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